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Compound of Interest

Compound Name:

(S)-2-

(((Benzyloxy)carbonyl)amino)pent-

4-enoic acid

Cat. No.: B152456 Get Quote

CAS Number: 78553-51-2

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, commonly known as Cbz-L-

allylglycine, is a protected amino acid derivative of significant interest in peptide chemistry and

drug discovery. Its structure combines the chirality of the L-amino acid scaffold with two key

functionalities: the benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group and a

terminal allyl group on the side chain. This unique combination makes it a versatile building

block for the synthesis of complex peptides and peptidomimetics.

The Cbz group provides robust protection of the amino functionality during peptide synthesis

and can be readily removed under specific conditions. The allyl side chain serves as a reactive

handle for post-synthetic modifications, such as cross-metathesis, which allows for the

introduction of diverse functional groups.

A particularly important aspect of this compound is its relationship to its unprotected form, L-

allylglycine. L-allylglycine is a known inhibitor of glutamate decarboxylase (GAD), the enzyme

responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous

system, gamma-aminobutyric acid (GABA). This property makes Cbz-L-allylglycine a valuable
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precursor for the development of peptide-based probes and potential therapeutics targeting

neurological pathways.

Physicochemical Properties
Property Value

CAS Number 78553-51-2

Molecular Formula C13H15NO4

Molecular Weight 249.27 g/mol

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as methanol,

ethanol, and dichloromethane

Applications in Research and Drug Development
Peptide Synthesis
Cbz-L-allylglycine is a key building block in solid-phase peptide synthesis (SPPS) and solution-

phase peptide synthesis. The Cbz group provides stable protection of the α-amino group under

various coupling conditions. The terminal allyl group on the side chain allows for post-synthetic

modifications, enabling the creation of peptides with novel functionalities, such as:

Cyclization: The allyl group can be used in ring-closing metathesis reactions to generate

cyclic peptides with constrained conformations and potentially enhanced biological activity

and stability.

Labeling: Fluorophores, biotin, or other tags can be attached to the allyl group for use in

imaging or affinity-based studies.

Drug Conjugation: The allyl group can serve as an attachment point for conjugating cytotoxic

drugs or other therapeutic moieties to create targeted peptide-drug conjugates.

Neuroscience Research
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The unprotected form of the amino acid, allylglycine, is a well-established inhibitor of glutamate

decarboxylase (GAD). By incorporating Cbz-L-allylglycine into peptides, researchers can create

tools to probe the GABAergic system. Once delivered to the target site, the Cbz group can be

removed, releasing the active allylglycine-containing peptide. This approach is utilized in animal

models of epilepsy to induce seizures by reducing GABA synthesis, thereby providing a

platform to study the mechanisms of epilepsy and to screen potential anti-epileptic drugs.

Enzyme Inhibitor Development
The unique stereochemistry and functional groups of Cbz-L-allylglycine make it an attractive

scaffold for the design of enzyme inhibitors. Peptides containing this residue can be designed

to target the active sites of various enzymes, where the allyl group can participate in covalent

or non-covalent interactions.

Quantitative Data: Inhibition of Glutamate
Decarboxylase (GAD)
The inhibitory activity of allylglycine and its metabolite, 2-keto-4-pentenoic acid (KPA), on GAD

has been quantified. KPA is a significantly more potent inhibitor than its parent compound.[1]

Compound Inhibition Constant (Ki) Species/Tissue

(+)-Allylglycine ~50 mM (in vitro) Not specified[1]

2-Keto-4-Pentenoic Acid (KPA) 1 µM (in vitro) Not specified[1]

Experimental Protocols
Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-
enoic Acid
This protocol describes the protection of the amino group of L-allylglycine using benzyl

chloroformate (Cbz-Cl).

Materials:

L-allylglycine
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Sodium carbonate (Na2CO3)

Benzyl chloroformate (Cbz-Cl)

Diethyl ether

1 M Hydrochloric acid (HCl)

Ethyl acetate or Dichloromethane

Anhydrous sodium sulfate (Na2SO4)

Ice bath

Magnetic stirrer and stir bar

Separatory funnel

Procedure:

Dissolution: Dissolve L-allylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium

carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[2]

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1

equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[2]

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-

4 hours.[2]

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to

remove any unreacted benzyl chloroformate.[2]

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M

HCl.[2]

Extraction: Extract the product from the acidified aqueous layer with a suitable organic

solvent such as ethyl acetate or dichloromethane.[2]
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-

protected amino acid.[2]

Incorporation of Cbz-L-allylglycine into a Peptide using
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for incorporating Cbz-L-allylglycine into a peptide

sequence using the Fmoc/tBu strategy on a solid support.

Materials:

Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

Cbz-L-allylglycine

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt) or an equivalent coupling agent

Piperidine solution (20% in DMF)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Solid-phase synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes

in the synthesis vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by

treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15

minutes.
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Washing: Thoroughly wash the resin with DMF and DCM to remove the piperidine and

cleaved Fmoc group.

Coupling of Cbz-L-allylglycine:

In a separate vial, pre-activate Cbz-L-allylglycine (3-5 equivalents relative to the resin

loading) with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 10-15 minutes.

Add the activated Cbz-L-allylglycine solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents

and byproducts.

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the

completion of the coupling reaction. A negative result indicates a complete reaction.

Chain Elongation: For the subsequent amino acid, the N-terminal Cbz group must be

removed. This is typically achieved by catalytic hydrogenolysis (e.g., H2, Pd/C), which is not

compatible with standard SPPS. Therefore, if Cbz-L-allylglycine is not the N-terminal residue,

an alternative protection strategy for the α-amino group (e.g., Fmoc or Boc) would be

required for chain elongation. If Cbz-L-allylglycine is the N-terminal residue, the peptide can

be cleaved from the resin.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups using a cleavage cocktail appropriate for the resin and the protecting

groups used (e.g., a mixture containing trifluoroacetic acid).

Signaling Pathways and Mechanisms of Action
Inhibition of Glutamate Decarboxylase (GAD)
The primary mechanism of action of allylglycine, the deprotected form of Cbz-L-allylglycine, is

the inhibition of glutamate decarboxylase (GAD). GAD is a pyridoxal 5'-phosphate (PLP)-

dependent enzyme that catalyzes the conversion of glutamate to GABA. The inhibition of GAD

by allylglycine is a "suicide inhibition" mechanism, where the enzyme converts the inhibitor into
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a reactive species that irreversibly inactivates the enzyme. The more potent inhibitor is the in

vivo metabolite of allylglycine, 2-keto-4-pentenoic acid (KPA).[1]

In Vivo Metabolism

GAD Active Site

Allylglycine 2-Keto-4-pentenoic acid (KPA)
Transamination

KPA binds to active site

KPA Enters
Active Site

GAD-PLP Complex Schiff base formation with PLP Michael Addition by
nucleophilic residue Irreversibly Inactivated GAD

Click to download full resolution via product page

Caption: Proposed mechanism of GAD inhibition by the allylglycine metabolite, KPA.

General Workflow of Solid-Phase Peptide Synthesis
(SPPS)
The incorporation of Cbz-L-allylglycine into a peptide chain follows the general principles of

solid-phase peptide synthesis. The process involves the sequential addition of protected amino

acids to a growing peptide chain that is covalently attached to an insoluble resin support.
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Caption: General workflow for solid-phase peptide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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